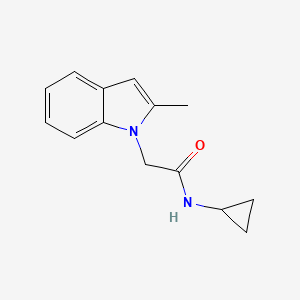
3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline, also known as MTT, is a chemical compound that is widely used in various scientific research applications. It is a synthetic dye that has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline is reduced by mitochondrial dehydrogenases to form a purple formazan product, which is insoluble in water and can be measured spectrophotometrically. The reduction of this compound to formazan is dependent on the activity of mitochondrial dehydrogenases, and thus, this compound is often used as a measure of mitochondrial function.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, and to inhibit the growth of various types of cancer cells. This compound has also been shown to have antioxidant properties, and to protect against oxidative stress-induced cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline is a widely used assay for measuring cell viability and mitochondrial function. It is a simple, reliable, and inexpensive assay that can be performed in a high-throughput manner. However, there are some limitations to the use of this compound. For example, this compound can be affected by the presence of certain compounds or drugs that interfere with mitochondrial function. Additionally, this compound can only measure metabolic activity, and does not provide information about other aspects of cellular function.
Direcciones Futuras
There are a number of potential future directions for research on 3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline. One area of interest is the development of new methods for measuring mitochondrial function, including the use of alternative dyes or assays. Another area of interest is the investigation of the mechanisms underlying the effects of this compound on cancer cells, and the potential development of this compound-based therapies for cancer. Additionally, there is potential for the use of this compound in the study of other diseases or conditions that involve mitochondrial dysfunction.
Métodos De Síntesis
3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline is synthesized by the condensation of 3,3-dimethylaniline and 3-amino-2,4-dimethylphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
3-(3-Amino-2,4-dimethylphenyl)-2,6-dimethylaniline is widely used in various scientific research applications, including cell viability assays, mitochondrial function assays, and enzyme activity assays. It is commonly used to measure the metabolic activity of cells and to assess the effects of drugs or other compounds on cellular metabolism. This compound is also used to study mitochondrial function and to investigate the mechanisms of cell death.
Propiedades
IUPAC Name |
3-(3-amino-2,4-dimethylphenyl)-2,6-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-9-5-7-13(11(3)15(9)17)14-8-6-10(2)16(18)12(14)4/h5-8H,17-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZRDPTUXSHQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=C(C(=C(C=C2)C)N)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

(2-pyridyl)]amino}ethy l)amine](/img/structure/B7464400.png)


![4-Bromo-2-[(furan-2-ylmethylamino)methyl]phenol](/img/structure/B7464415.png)

![2,4,7,9-Tetramethyl-11-oxopyrido[2,1-b]quinazoline-6-carbonitrile](/img/structure/B7464436.png)


![2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7464450.png)
![N-[3-(dimethylamino)propyl]-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide](/img/structure/B7464453.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)
![3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B7464478.png)
